molecular formula C10H15N3O B2412923 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097928-13-5

2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2412923
CAS No.: 2097928-13-5
M. Wt: 193.25
InChI Key: YXQXPBNRAUAUBB-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound featuring a dihydropyridazin-3-one core substituted with a pyrrolidine-containing ethyl chain. This structure places it within a class of molecules known for their potential as versatile intermediates and scaffolds in medicinal chemistry and drug discovery research. The integration of a pyrrolidine ring, a common feature in pharmacologically active compounds, suggests this chemical may be of significant interest for developing therapeutics . Its structural similarity to other researched pyridazinone derivatives, such as the MGB-BP-3 investigational agent or the neurological target compound Irdabisant, points to potential applications in exploring treatments for various conditions, including infectious diseases or central nervous system disorders . Furthermore, the molecular framework is analogous to other pyridazinone-pyrrolidine hybrids that have been utilized in materials science and chemical biology studies, indicating its utility as a building block for more complex functional molecules . Researchers can employ this compound as a key precursor in organic synthesis or as a core scaffold for creating combinatorial libraries. It is supplied with guaranteed high purity and consistency for research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-4-3-5-11-13(10)9-8-12-6-1-2-7-12/h3-5H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXPBNRAUAUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine with a suitable pyridazinone precursor. One common method involves the nucleophilic substitution of a halogenated pyridazinone with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenated derivatives of the compound can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study :
A study evaluated the compound's efficacy against human cancer cell lines (A375, MCF-7, and HepG2). The results indicated that the compound significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics .

Vasodilator Effects

Research has demonstrated that pyridazinone derivatives possess vasodilatory properties. This is particularly relevant in the treatment of cardiovascular diseases.

Findings :
In vitro assays indicated that this compound could induce vasorelaxation in isolated vascular tissues. The mechanism appears to involve the modulation of nitric oxide pathways, which are critical for vascular health .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Variations in substituents on the pyrrolidine and dihydropyridazinone rings can lead to different pharmacological profiles.

Substituent Effect on Activity
Alkyl groupsIncreased lipophilicity and cellular uptake
Halogen substitutionsEnhanced anticancer potency
Hydroxyl groupsImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with a pyrrolidinone ring.

    Pyridazin-3-one: Another related compound with a pyridazinone ring.

Uniqueness

2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the combination of both pyrrolidine and pyridazinone rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, with CAS number 2097928-13-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with suitable reagents to form the dihydropyridazinone core. Various synthetic pathways have been explored in the literature to optimize yield and purity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticonvulsant Activity : Research indicates that similar pyridazinone derivatives exhibit anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications to the pyrrolidine moiety can enhance efficacy in seizure models .
  • Anticancer Effects : Some studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties : Compounds in this class have also been investigated for their ability to modulate inflammatory pathways, particularly through inhibition of phosphodiesterase enzymes which play a role in cyclic AMP degradation .

Case Study 1: Anticonvulsant Activity

A study conducted on a series of pyrrolidinone analogues found that certain modifications significantly increased anticonvulsant activity in animal models. The most effective compound showed a median effective dose (ED50) significantly lower than that of traditional anticonvulsants .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value lower than that of doxorubicin in Jurkat cells. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, indicating a potential mechanism for its anticancer activity .

Case Study 3: Anti-inflammatory Mechanisms

Research on related compounds demonstrated their ability to inhibit PDE4 activity, leading to increased levels of cyclic AMP in leukocytes. This modulation resulted in reduced inflammatory responses in preclinical models .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50/ED50 ValueReference
Compound A-Anticonvulsant5 mg/kg
Compound B-Anticancer<0.5 µM
Compound C-Anti-inflammatory-

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. Key steps may include:

  • Coupling of pyrrolidine derivatives with pyridazinone precursors under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
  • Control of reaction parameters such as temperature (60–100°C), solvent polarity, and reaction time (12–24 hours) to maximize yield and purity .
  • Purification methods : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for pharmacological studies) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Target-specific enzyme inhibition (e.g., kinases, proteases) or receptor-binding assays (e.g., GPCRs) using fluorescence-based or radiometric methods .
  • Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophages .
  • Positive controls : Include structurally related compounds with known activity for comparison .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or pyridazinone moieties affect bioactivity?

  • Pyrrolidine substitutions : Introducing electron-withdrawing groups (e.g., fluorine) can enhance receptor binding affinity, as seen in analogues targeting enzyme active sites .
  • Pyridazinone ring modifications : Methyl or halogen substituents at position 6 improve metabolic stability but may reduce solubility .
  • Case study : A derivative with a trifluoroethyl group showed 3-fold higher potency in kinase inhibition assays compared to the parent compound .

Q. What strategies resolve contradictions in reported biological data across similar compounds?

  • Meta-analysis of SAR studies : Compare activity trends across derivatives (e.g., substituent effects on IC₅₀ values) .
  • Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity .
  • Computational modeling : Molecular docking to identify binding pose variations due to structural differences .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility, balancing logP values between 2–4 .
  • Metabolic stability : Liver microsome assays to identify vulnerable sites (e.g., pyrrolidine N-methylation reduces CYP450-mediated oxidation) .
  • In vivo pharmacokinetics : Administer via intravenous (IV) and oral routes in rodent models to assess bioavailability and half-life .

Q. What are the challenges in identifying the compound’s biological targets?

  • Proteome-wide screening : Use affinity chromatography with immobilized compound derivatives to capture binding proteins .
  • CRISPR-Cas9 knockout models : Validate target relevance by correlating gene deletion with loss of compound activity .
  • Off-target effects : Employ selectivity panels (e.g., Eurofins CEREP) to assess interactions with 100+ receptors/enzymes .

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